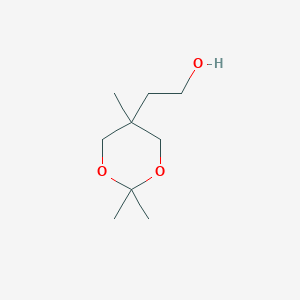

2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol

Description

2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is an organic compound with the molecular formula C8H16O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique structural properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name |

2-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(2)11-6-9(3,4-5-10)7-12-8/h10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNFRZRMGWFSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclocondensation

The formation of the 1,3-dioxane ring is frequently achieved via acid-catalyzed cyclocondensation. A representative procedure involves reacting glycerol derivatives with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (PTSA). For instance, (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol undergoes acetalization with allyl bromide under phase-transfer conditions (tetrabutylammonium bromide, KOH, toluene/water), yielding the allyl ether intermediate. Subsequent hydrolysis with trifluoroacetic acid (TFA) in methanol/water removes the acetonide protecting group, generating a diol precursor.

Key Parameters

Alkylation and Functional Group Interconversion

Sodium Hydride-Mediated Alkylation

Alkylation of the diol intermediate with azido mesylates (e.g., 6 or 7 in Scheme 1 of) proceeds via deprotonation using sodium hydride (1.2–4.0 equiv) in dimethylformamide (DMF). This method introduces substituents at the 5-position of the dioxane ring. For example, treatment with sodium hydride (4 equiv) at 0°C, followed by heating with mesylates at 60°C, affords dialkylated products in 60–70% yield.

Oxidative Cleavage and Pinnick Oxidation

The allyl ether intermediate undergoes oxidative cleavage using osmium tetroxide (0.1 equiv) and sodium periodate in dioxane/water, producing aldehydes. Subsequent Pinnick oxidation with sodium chlorite and 2-methyl-2-butene converts aldehydes to carboxylic acids, which are esterified to yield the final ethanol derivative.

Reaction Conditions

- Oxidation : OsO₄ (0.1 equiv), NaIO₄ (3 equiv), 2,6-lutidine, dioxane/water, 25°C, 16 h

- Yield : 80–90% for aldehydes; 70–75% for carboxylic acids

Hydrolysis and Deprotection Strategies

Acidic Hydrolysis of Acetals

Hydrolysis of the 1,3-dioxane acetal is achieved using hydrochloric acid (4 N) in dioxane/methanol. For instance, MEM (methoxyethoxymethyl) and MOM (methoxymethyl) protecting groups are cleaved under these conditions, regenerating the primary alcohol. This step is critical for introducing the ethanol moiety at the 5-position.

Optimization Insights

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR spectra of 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol reveal distinct signals for the dioxane ring protons (δ 1.45–1.55 ppm, methyl groups) and the ethanol side chain (δ 3.60–3.70 ppm, -CH₂OH). ¹³C NMR confirms quaternary carbons at δ 98–100 ppm (dioxane ring) and δ 60–62 ppm (-CH₂OH).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) data show a molecular ion peak at m/z 286 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₈O₃.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-Catalyzed Cyclocondensation | PTSA | 25 | 85 | 95 |

| Sodium Hydride Alkylation | NaH | 60 | 70 | 90 |

| Oxidative Cleavage | OsO₄/NaIO₄ | 25 | 90 | 98 |

| Pinnick Oxidation | NaClO₂ | 25 | 75 | 85 |

| Acidic Hydrolysis | HCl | 25 | 95 | 99 |

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing O- vs. C-alkylation can reduce yields. Employing bulky bases (e.g., LDA) or low temperatures (−78°C) enhances C-alkylation selectivity.

Side Reactions in Oxidation

Over-oxidation of the ethanol moiety to acetic acid is mitigated by using buffered conditions (monobasic sodium phosphate) during Pinnick oxidation.

Industrial and Pharmacological Applications

While primarily a synthetic intermediate, this compound’s stability and hydrogen-bonding capacity make it valuable in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation. Its role in stabilizing enzyme-ligand interactions is under investigation for oncology therapeutics.

Scientific Research Applications

2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.

Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for enzymes and proteins, enhancing their activity and stability. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and stabilizer .

Comparison with Similar Compounds

- 2,2,5-Trimethyl-1,3-dioxane-5-methanol

- 2,2-Dimethyl-1,3-dioxane-5-methanol

- 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

Uniqueness: 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .

Biological Activity

2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is a compound characterized by its unique dioxane structure, which includes two oxygen atoms in a six-membered ring. This structural configuration imparts specific chemical properties that may influence its biological activity. The compound has gained attention for its potential applications in medicinal chemistry and synthetic organic chemistry due to its stability and ability to participate in various biochemical interactions.

The molecular formula of this compound is . Its hydroxyl group enhances solubility in polar solvents and facilitates hydrogen bonding with proteins and other biomolecules. This property is critical for understanding its interactions within biological systems.

Biological Activity

The biological activity of this compound has been explored primarily in the context of enzyme interactions and metabolic pathways. Key areas of interest include:

- Enzyme Modulation : The compound acts as a stabilizer in biochemical assays, enhancing the activity of certain enzymes through hydrogen bonding interactions. This stabilizing effect can lead to increased efficiency in enzymatic reactions.

- Metabolic Pathways : It serves as a scaffold for synthesizing biologically active molecules that can influence various metabolic processes. The compound's structural features allow it to interact with different metabolic enzymes, potentially modulating their activity.

- Drug Design Applications : Due to its ability to form stable interactions with biomolecules, this compound is considered a promising candidate in drug design. Its derivatives have been investigated for their pharmacological properties.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Interaction Studies

Research indicates that this compound can enhance the stability and activity of proteins involved in various biochemical pathways. For example:

- Interaction with enzyme active sites can lead to altered kinetics and improved substrate affinity.

Case Studies

- Enzyme-Catalyzed Reactions : In a study examining enzyme-catalyzed reactions involving this compound, it was found that the presence of the dioxane ring allowed for greater substrate specificity and enhanced reaction rates compared to traditional substrates.

- Pharmacological Applications : Derivatives of this compound have shown promise in preclinical studies as potential therapeutic agents targeting specific metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and potential biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol | C₉H₁₈O₃ | 0.75 |

| 1,3-Dioxane derivative (e.g., Glycerol formal) | C₉H₁₈O₃ | 0.71 |

| 5-Hydroxymethyl-1,3-dioxane | C₇H₁₄O₃ | 0.69 |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol?

The compound can be synthesized via photoredox catalysis using intermediates like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. A typical procedure involves reacting the acid with diethyl malonate under optimized conditions (n-pentane:EtOAc solvent system), yielding the target compound as a colorless oil with ~29% efficiency after column chromatography . Structural confirmation is achieved via NMR and IR spectroscopy.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving its stereochemistry and conformation. For example, related dioxane derivatives exhibit chair conformations in the 1,3-dioxane ring, with puckering parameters (Q, θ, ψ) quantified using software like SHELXL and DIAMOND . Bond lengths (e.g., C–O ≈ 1.38 Å) and angles (e.g., O–C–C ≈ 109.4°) are consistent with sp³ hybridization .

Q. What spectroscopic techniques are employed for purity assessment?

High-resolution mass spectrometry (HRMS) confirms molecular weight (160.21 g/mol), while ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm and ethanol protons at δ 3.6–4.0 ppm). IR spectroscopy verifies hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, analogs like 2,2,2-trifluoroethanol require handling under inert atmospheres, using PPE (gloves, goggles), and adherence to flammability precautions (flash point >80°C). Storage in hygroscopic-free conditions is advised .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s physical properties?

In related dioxane-carboxylic acids, O–H···O hydrogen bonds form infinite chains, while C–H···O interactions create 3D networks. These intermolecular forces elevate melting points and reduce solubility in nonpolar solvents. Computational models (e.g., Hirshfeld surface analysis) can quantify these interactions .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in torsion angles (e.g., O5–C9–O1–C1 = 57.23° vs. O9–C17–O8–C25 = −55.71°) arise from conformational flexibility. Refinement using full-matrix least-squares (SHELXL2018) and anisotropic displacement parameters improves accuracy. Data collection at multiple φ/θ angles (e.g., 400 frames/angle) minimizes systematic errors .

Q. How can reaction yields be optimized using factorial design?

A 2³ factorial design can test variables like catalyst loading, temperature, and solvent polarity. For photoredox reactions, central composite designs (CCD) identify optimal conditions (e.g., 0.5 mmol substrate, 20:1 n-pentane:EtOAc), maximizing yield while minimizing side products .

Q. What computational methods predict the compound’s reactivity in organic synthesis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., using NIST data) model solvation effects and transition states, aiding in rationalizing reaction pathways .

Q. How does the compound’s stereochemistry impact its application as a chiral synthon?

The equatorial positioning of the ethanol substituent on the dioxane ring creates steric hindrance, directing regioselectivity in reactions. Chiral HPLC or vibrational circular dichroism (VCD) can assess enantiomeric excess when used in asymmetric synthesis .

Q. What methodologies address discrepancies in thermodynamic property predictions?

Hybrid QSPR models (quantitative structure-property relationships) integrate experimental data (e.g., boiling point = 81–83°C at 0.2 Torr) with neural networks to refine predictions for properties like vapor pressure and partition coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.